N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the cyclization of anthranilic acid derivatives with various reagents. For N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide, a common synthetic route includes the reaction of 2-aminobenzylamine with aldehydes under mild conditions . The reaction is often catalyzed by molecular iodine or other catalysts like iridium or cobalt, which facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of quinazoline derivatives involves scalable and efficient methods such as the use of continuous flow reactors. These methods ensure high yields and purity of the final product. The use of environmentally benign catalysts and solvents is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like o-iodoxybenzoic acid (IBX) to form quinazoline oxides.
Substitution: Substitution reactions involving nucleophiles can modify the quinazoline ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: o-iodoxybenzoic acid (IBX), molecular oxygen.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound also interacts with receptors in the nervous system, which may explain its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-diones: Known for their antidiabetic and antioxidant activities.
Quinazolinone derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c26-19(15-7-3-1-4-8-15)14-23-21(27)16-10-11-17-18(13-16)24-20-9-5-2-6-12-25(20)22(17)28/h1,3-4,7-8,10-11,13,19,26H,2,5-6,9,12,14H2,(H,23,27) |
InChI Key |
ZIUCKUVGLBUGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC(C4=CC=CC=C4)O)C(=O)N2CC1 |
Origin of Product |
United States |
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